molecular formula C16H20N2 B4914038 11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole

11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole

Cat. No.: B4914038
M. Wt: 240.34 g/mol
InChI Key: ISPIKCHXHLYETP-UHFFFAOYSA-N
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Description

11-Methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole (hereafter referred to as the target compound) is a polycyclic heteroaromatic molecule with a fused diazepine-carbazole core. Its molecular formula is C₁₆H₂₀N₂ (molecular weight: 240.35 g/mol) . The compound features a seven-membered diazepine ring fused to a carbazole system, with a methyl substituent at the 11-position.

Properties

IUPAC Name

14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-11-6-7-15-13(10-11)12-4-2-5-14-16(12)18(15)9-3-8-17-14/h6-7,10,14,17H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPIKCHXHLYETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCCNC4C3=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacologically Active Diazepino-Carbazole Derivatives

WAY 629 (1,2,3,4,8,9,10,11-octahydro[1,4]diazepino[6,7,1-jk]carbazole)
  • Molecular Formula : C₁₅H₁₈N₂ (MW: 226.32 g/mol) .
  • Key Features : Lacks the 11-methyl group present in the target compound.
  • SAR Insights : Substituents on the phenyl ring and cyclopropane moiety significantly influence 5-HT2C receptor binding. For example, trans-cyclopropyl configurations enhance potency .
WAY-163907 (3-Ethyl-1,2,3,4,8,9,10,11-octahydro[1,4]diazepino[6,7,1-jk]carbazole)
  • Molecular Formula : C₁₇H₂₂N₂ (MW: 254.37 g/mol) .
  • Key Features : Contains an ethyl substituent at the 3-position instead of the 11-methyl group.
  • Activity: Demonstrates anorectic activity via 5-HT2C agonism, with improved metabolic stability compared to WAY 629 .

Comparison with Target Compound: The target compound’s 11-methyl group may alter steric and electronic properties compared to WAY 629 and WAY-163905.

Table 1: Pharmacological Diazepino-Carbazole Analogs
Compound Name Molecular Formula MW (g/mol) Key Substituents Receptor Activity References
Target Compound C₁₆H₂₀N₂ 240.35 11-Methyl Not reported
WAY 629 C₁₅H₁₈N₂ 226.32 None 5-HT2C agonist
WAY-163907 C₁₇H₂₂N₂ 254.37 3-Ethyl 5-HT2C agonist

Indolo[3,2,1-jk]carbazole Derivatives in Materials Science

Indolo[3,2,1-jk]carbazole-Based Polymers
  • Example : Poly(N,N-diphenyl(5,11-dihexylindolo[3,2,1-jk]carbazol-2-yl)amine) (PICA).
  • Key Features : Alkyl chains (hexyl or tert-butyl) at the 5- and 11-positions improve solubility and thermal stability .
  • Applications : Used as hole-transporting layers (HTLs) in solution-processed OLEDs, achieving external quantum efficiencies (EQE) up to 10.84% .

Comparison with Target Compound: While the target compound lacks extended alkyl chains, its 11-methyl group could similarly enhance solubility. However, indolo-carbazoles prioritize planar π-conjugation for charge transport, whereas diazepino-carbazoles may prioritize conformational flexibility for receptor binding .

Table 2: Material Science Carbazole Analogs
Compound Name Molecular Features Applications Key Performance Metrics References
Indolo[3,2,1-jk]carbazole (PICA) Dihexyl substituents OLED HTLs EQE: 10.84% (green OLEDs)
Target Compound 11-Methyl substituent Not reported N/A
Pyrido[3,2,1-jk]carbazoles
  • Example : 8,9,10,11-Tetrahydro-pyrido[3,2,1-jk]carbazole.
  • Key Features : Replaces the diazepine ring with a pyridine moiety.
  • Synthesis : Friedel-Crafts cyclialkylation and palladium-catalyzed dehydrogenative cyclization are common methods .

Comparison with Target Compound: Pyrido-carbazoles exhibit rigid, planar structures suited for optoelectronics, while diazepino-carbazoles’ saturated rings introduce flexibility, favoring pharmacological interactions .

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